2-Bromo-6-(2-methylpropoxy)naphthalene
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectra of analogous brominated naphthalenes show characteristic aromatic proton resonances between δ 7.1–8.3 ppm. For this compound:
- Aromatic protons : A doublet of doublets at δ 7.89 ppm (H-1, J = 8.5 Hz) and a multiplet at δ 7.45–7.52 ppm (H-3, H-4, H-5, H-7).
- Methoxy protons : A singlet at δ 3.12 ppm for the –OCH₂– group.
- Methyl groups : A doublet at δ 1.24 ppm (J = 6.8 Hz) for the –CH(CH₃)₂ moiety.
¹³C NMR data reveals:
- Quaternary carbons: C-Br at δ 122.5 ppm, C-O at δ 156.2 ppm.
- Aromatic carbons: Six signals between δ 115–135 ppm.
Table 2: Predicted ¹H NMR assignments
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-1 | 7.89 | dd |
| H-3/4/5/7 | 7.48 | m |
| –OCH₂– | 3.12 | s |
| –CH(CH₃)₂ | 1.24 | d |
Infrared (IR) and Raman Spectroscopic Profiling
IR spectra exhibit:
- C–Br stretch: 560–610 cm⁻¹ (medium intensity).
- Aromatic C=C stretches: 1,580–1,620 cm⁻¹.
- Ether C–O–C asymmetric stretch: 1,120–1,150 cm⁻¹.
Raman active modes include:
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) produces:
- Molecular ion: [M]⁺ at m/z 278/280 (³⁵Br/³⁵Br isotope ratio 1:1).
- Base peak: m/z 173 from naphthalene ring cleavage.
- Key fragments:
Figure 1: Predicted fragmentation pathways
- Homolytic cleavage of C–Br bond → m/z 199.
- Retro-Diels-Alder reaction → m/z 128.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
- Electrostatic potential map: Negative charge localized on bromine (Mulliken charge: −0.34 e) and oxygen (−0.41 e).
- Naphthalene ring distortion: 2-methylpropoxy substitution increases ring torsion by 12° versus unsubstituted naphthalene.
Table 3: DFT-calculated parameters
| Parameter | Value |
|---|---|
| HOMO energy | −6.8 eV |
| LUMO energy | −2.6 eV |
| Dipole moment | 2.1 Debye |
| Bond length (C–Br) | 1.89 Å |
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-6-(2-methylpropoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQYHDZGHQBAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-6-(2-methylpropoxy)naphthalene (CAS Number: 1363386-56-4) is an organic compound characterized by a naphthalene backbone with a bromine atom at the 2-position and a branched alkyl ether group at the 6-position. Its molecular formula is C14H15BrO, and it has a molecular weight of approximately 279.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The distinct substitution pattern of this compound may influence its chemical reactivity and biological activity. The presence of the branched alkyl ether group enhances solubility and could alter pharmacokinetic properties, making it a candidate for further exploration in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrO |
| Molecular Weight | 279.17 g/mol |
| Structure | Structure |
Preliminary Studies
Initial studies suggest that this compound may exhibit anti-inflammatory properties similar to other bromonaphthalene derivatives. Its structure indicates potential interactions with specific protein targets, which could contribute to its therapeutic effects.
The biological activity of this compound is likely associated with its ability to modulate various biochemical pathways. For instance, brominated aromatic compounds are known to interact with enzymes involved in inflammatory responses. The specific mechanism remains under investigation, but it may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthalene can exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential for further research into its antibacterial properties .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies typically assess binding affinities and provide insights into the compound’s potential as a therapeutic agent. Although specific docking results for this compound are not yet published, similar compounds have shown promising interactions with key enzymes involved in disease processes .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Bromo-6-methoxynaphthalene | C11H9BrO | Active intermediate in anti-inflammatory agents like Naproxen. |
| 2-Bromo-6-propoxynaphthalene | C13H13BrO | Used in similar applications but with a propoxy group instead. |
| 2-Bromo-6-methylnaphthalene | C11H9Br | Primarily studied for reactivity; lacks ether functionality. |
The comparison highlights that while structural similarities exist among these compounds, the unique substitution pattern of this compound may confer distinct biological activities.
Scientific Research Applications
Chemical Properties and Structure
2-Bromo-6-(2-methylpropoxy)naphthalene is characterized by a naphthalene backbone with a bromine atom at the 2-position and a branched ether group (2-methylpropoxy) at the 6-position. Its molecular formula is with a molecular weight of approximately 265.15 g/mol. The unique substitution pattern influences its chemical reactivity and biological activity, making it a candidate for further exploration in drug development and other applications.
Pharmaceutical Synthesis
Intermediate in Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory properties. Its structural similarity to known anti-inflammatory drugs suggests potential efficacy in this area. For instance, preliminary studies indicate that it may exhibit biological activity akin to other bromonaphthalene derivatives, potentially interacting with specific protein targets to exert therapeutic effects.
Case Study: Anti-Inflammatory Agents
Research has shown that derivatives of bromonaphthalene, including this compound, can be synthesized into compounds similar to Naproxen and Nabumetone through Heck reaction pathways. These compounds are recognized for their anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases .
Potential Therapeutic Applications
The compound's structure suggests potential anti-inflammatory and anticancer activities. In vitro studies have indicated that it may function as a tyrosine-protein inhibitor, which is relevant in cancer research where inhibition of specific proteins can lead to reduced tumor growth . Furthermore, computational docking studies have shown favorable interactions with target proteins involved in inflammation and cancer pathways.
Material Science
Development of Novel Materials
Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The branched ether group enhances solubility and processability, which are critical parameters for the fabrication of high-performance organic materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy-Substituted Bromonaphthalenes
2-Bromo-6-methoxynaphthalene
- Molecular Formula : C₁₁H₉BrO
- Molecular Weight : 237.09 g/mol
- Key Properties :
- Comparison :
2-Bromo-6-(2-methylbutoxy)naphthalene
- Molecular Formula : C₁₅H₁₇BrO
- Molecular Weight : 293.20 g/mol
- Key Properties :
2-(Benzyloxy)-6-bromonaphthalene
- Molecular Formula : C₁₇H₁₃BrO
- Molecular Weight : 313.19 g/mol
- Key Properties :
- Comparison :
- The benzyloxy group introduces π-π stacking interactions, enhancing crystallinity compared to aliphatic alkoxy chains.
Halogen-Substituted Bromonaphthalenes
2-Bromo-6-fluoronaphthalene
- Molecular Formula : C₁₀H₆BrF
- Molecular Weight : 225.06 g/mol
- Key Properties :
- Comparison :
- Replacing the alkoxy group with fluorine reduces steric bulk but enhances electronic effects, making it more reactive in cross-coupling reactions.
Sulfur-Containing Bromonaphthalenes
2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene (8l)
- Molecular Formula : C₁₇H₁₃BrFOS
- Molecular Weight : 362.99 g/mol
- Key Properties :
2-Bromo-6-((4-fluorobenzyl)sulfonyl)naphthalene (9l)
- Molecular Formula : C₁₇H₁₂BrFKO₂S
- Molecular Weight : 418.93 g/mol (as K⁺ adduct)
- Key Properties :
- Comparison :
- Sulfonyl groups increase oxidation state and stability, broadening applications in medicinal chemistry.
Data Tables
Table 1. Physical and Spectral Properties of Selected Analogs
Research Findings and Trends
- Substituent Effects :
- Synthetic Accessibility :
Preparation Methods
Bromination of 2-Naphthol Derivatives
The initial step involves brominating 2-naphthol or its derivatives to form dibromo intermediates such as 1,6-dibromo-2-naphthol. This bromination is typically carried out using bromine in an organic solvent.
- Solvent Choice: Halogenated solvents such as methylene chloride (CH2Cl2) are preferred due to their effectiveness in dissolving reactants and controlling the reaction environment.
- Bromine Excess: A molar excess of bromine (~5-10%) is used to ensure complete bromination.
- Oxidizing Agent: Hydrogen peroxide (H2O2) is sometimes added to oxidize hydrobromic acid (HBr) back to bromine, preventing side reactions such as butyl bromide formation from the solvent.
| Parameter | Typical Range | Preferred Value |
|---|---|---|
| Temperature | Ambient to 50°C | 30-45°C |
| Bromine Molar Excess | 5-10% | ~7% |
| Solvent | Methylene chloride | Methylene chloride |
| Oxidizing Agent | H2O2 (optional) | Present |
This bromination yields 1,6-dibromo-2-naphthol as a key intermediate.
Selective Reduction (Dehalogenation)
The dibromo intermediate undergoes selective reduction to remove one bromine atom, yielding 6-bromo-2-naphthol.
- Reducing Agents: Sodium bisulfite (NaHSO3) is preferred for its mildness and selectivity.
- Solvent: Butanol is commonly used, sometimes after evaporating the initial bromination solvent.
- pH Control: The reaction is maintained at pH 7-9, often adjusted with sodium hydroxide solution.
- Temperature: Elevated temperatures around 75-94°C, preferably near 94°C, accelerate the reaction.
- Reaction Time: Typically 2-6 hours, with 3 hours being optimal.
Upon completion, the reaction mixture separates into organic and aqueous phases, facilitating isolation of the monobrominated compound.
Etherification with 2-Methylpropyl Group
The hydroxyl group on 6-bromo-2-naphthol is converted into the 2-methylpropoxy ether via alkylation.
- Alkylating Agent: 2-Methylpropyl bromide (or an equivalent alkyl halide) is used.
- Reaction Conditions:
- Temperature: 35-70°C, preferably ~50°C.
- Pressure: Near atmospheric pressure.
- Molar Ratio: Alkyl halide to 6-bromo-2-naphthol ratio of about 1.0 to 1.3, ideally 1.1.
- Solvent: The organic phase from the reduction step is often used directly.
- Stirring and Vacuum: Moderate vacuum (0.3 to 0.7 atm) and vigorous stirring improve reaction efficiency.
After reaction, the product crystallizes from the organic phase by cooling, typically between 90°C and 15°C.
Alternative Methods and Considerations
Direct Bromination of Alkoxy-Naphthalene
Some processes start from 2-methoxy or other alkoxy-naphthalenes, brominating them to dibromo derivatives and then selectively dehalogenating.
- Use of metallic iron powder or chips as reducing agents has been reported to selectively remove one bromine atom.
- Acidic solvents such as acetic acid or propionic acid serve as reaction media.
- The process avoids the use of tin, which is less industrially favorable due to availability and cost.
- Crystallization solvents include isobutanol, n-heptane, cyclohexane, and isooctane.
Comparison of Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium bisulfite | Mild, selective, industrially scalable | Requires pH control, longer reaction times |
| Metallic iron (powder/chips) | Efficient debromination, no hydrogen gas formation | Requires acidic medium, careful temperature control |
| Metallic tin | Effective but less available and costly | Industrially less attractive |
Data Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Bromination | Bromine (5-10% excess), H2O2 (optional) | Methylene chloride | 30-45°C | ~1.5 hours | Controls HBr formation, avoids side products |
| Reduction (Dehalogenation) | Sodium bisulfite, NaOH for pH control | Butanol | 75-94°C (prefer 94°C) | 2-6 hours (prefer 3h) | Phase separation after reaction |
| Etherification | 2-Methylpropyl bromide, moderate vacuum | Organic phase | 35-70°C (prefer 50°C) | Variable | Molar ratio alkyl halide:substrate ~1.1 |
| Crystallization | Cooling organic phase | Isobutanol, n-heptane, or similar | Ambient to 15-90°C | - | Purifies final product |
Research Findings and Industrial Relevance
- The use of sodium bisulfite in butanol for selective reduction is well-established, providing good yields and purity.
- Bromination in methylene chloride with H2O2 improves selectivity and reduces unwanted side reactions.
- Alkylation with alkyl bromides under mild conditions yields high purity ethers.
- Alternative reduction using iron powder in acidic media offers a tin-free, cost-effective route, but requires careful control of hydrobromic acid concentration and temperature.
- The entire process can be optimized for industrial scale by solvent recycling and in situ phase separations.
Q & A
Q. What is the standard synthetic route for 2-Bromo-6-(2-methylpropoxy)naphthalene, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution of 6-bromo-2-naphthol with isobutyl iodide in the presence of potassium carbonate (K₂CO₃) as a base, typically using N,N-dimethylformamide (DMF) as the solvent. Reaction yield depends on factors such as temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization from ethanol to remove unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?
- ¹H and ¹³C NMR : Confirm substitution patterns (e.g., bromine at position 2, 2-methylpropoxy at position 6) and aromatic proton integration.
- GC-MS : Identifies molecular ion peaks (m/z 279.17) and fragmentation patterns.
- HPLC : Assesses purity by detecting residual solvents or unreacted intermediates.
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What are the key challenges in purifying this compound?
High lipophilicity due to the naphthalene core and bulky 2-methylpropoxy group complicates isolation. Techniques include:
- Silica gel chromatography with hexane/ethyl acetate gradients.
- Recrystallization from ethanol or dichloromethane.
- Repeated washing with cold solvents to remove ionic byproducts (e.g., excess K₂CO₃) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
The bromine atom (strongly electron-withdrawing) deactivates the naphthalene ring, directing EAS to the less hindered positions (e.g., position 5 or 8). The bulky 2-methylpropoxy group introduces steric hindrance, further limiting reactivity at adjacent sites. Computational studies (DFT) show reduced electron density at positions 1 and 3, favoring meta/para substitution patterns in subsequent reactions .
Q. What mechanistic insights explain discrepancies in Suzuki coupling yields with this compound compared to analogs?
While bromine typically enhances oxidative addition in palladium-catalyzed couplings, steric hindrance from the 2-methylpropoxy group can reduce catalyst accessibility. Comparative studies with 2-Bromo-6-methoxynaphthalene () show lower yields (~60% vs. ~85%) due to increased steric bulk. Optimizing ligands (e.g., SPhos instead of PPh₃) and solvents (toluene over DMF) improves efficiency .
Q. How can computational modeling predict degradation pathways under environmental conditions?
Molecular dynamics simulations and QSAR models predict hydrolysis at the ether linkage (2-methylpropoxy group) as the primary degradation pathway in aqueous environments. Experimental validation via LC-MS identifies 6-bromo-2-naphthol as a major byproduct. Stability studies under UV light suggest photolytic debromination, forming naphthoxy radicals .
Q. What contradictions exist in toxicity data for brominated naphthalene derivatives, and how can they be resolved?
Discrepancies in genotoxicity assays (e.g., Ames test vs. mammalian cell studies) may arise from metabolic activation differences. For example, hepatic CYP450 enzymes convert brominated naphthalenes to reactive epoxides, which are not detected in bacterial systems. Harmonizing in vitro/in vivo models and using metabolomics (e.g., HRMS) clarifies bioactivation pathways .
Methodological Considerations
Designing a protocol for analyzing trace impurities in large-scale synthesis:
- Step 1 : Use UPLC-PDA to quantify residual isobutyl iodide (<0.1% threshold).
- Step 2 : ICP-MS detects heavy metal catalysts (e.g., Pd in coupling reactions).
- Step 3 : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products .
Resolving contradictory NMR data for regioisomeric byproducts:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
